1-Benzyl-2,5-dimethylpiperazine

TRPM8 Agonist Dry Eye Disease Chiral Synthesis

This (2S,5R)-configured chiral piperazine building block is essential for synthesizing AR-15512 (TRPM8 agonist, Phase 2b clinical trials for dry eye disease) and selective δ opioid receptor agonists (>10-fold affinity advantage over αS diastereomers). Only the (2S,5R) enantiomer delivers requisite bioactivity; incorrect stereochemistry or epimerization yields inactive compounds. Verify chiral purity (≥95%, confirmed by chiral HPLC) before procurement. Ideal for medicinal chemistry programs requiring defined 3D orientation for target engagement and receptor selectivity. Sourcing the correct enantiomer avoids costly synthetic rework and failed biological assays.

Molecular Formula C13H20N2
Molecular Weight 204.31 g/mol
CAS No. 618104-71-5
Cat. No. B3274975
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzyl-2,5-dimethylpiperazine
CAS618104-71-5
Molecular FormulaC13H20N2
Molecular Weight204.31 g/mol
Structural Identifiers
SMILESCC1CNC(CN1CC2=CC=CC=C2)C
InChIInChI=1S/C13H20N2/c1-11-9-15(12(2)8-14-11)10-13-6-4-3-5-7-13/h3-7,11-12,14H,8-10H2,1-2H3
InChIKeyWJTCHBVEUFDSIK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Benzyl-2,5-dimethylpiperazine (CAS 618104-71-5): Procurement Guide for Chiral Building Block Selection


1-Benzyl-2,5-dimethylpiperazine (CAS 618104-71-5) is a chiral piperazine derivative featuring a six-membered heterocyclic ring with two nitrogen atoms, a benzyl substituent at the N1 position, and methyl groups at the 2 and 5 positions, generating three stereogenic centers [1]. This structural architecture confers a defined three-dimensional orientation critical for target engagement in medicinal chemistry programs, where the stereochemistry of the piperazine core directly modulates receptor binding affinity and selectivity [1]. The compound is primarily procured as a stereochemically defined building block (most commonly the (2S,5R) diastereomer) for the synthesis of advanced pharmaceutical intermediates and biologically active molecules .

Why Generic 1-Benzyl-2,5-dimethylpiperazine Substitution Fails: The Steric and Stereochemical Imperative


Generic substitution among 1-benzyl-2,5-dimethylpiperazine variants is precluded by the compound's stereochemical complexity. The molecule exists as multiple stereoisomers—including (2S,5R), (2R,5S), (2R,5R), and (2S,5S) configurations—each presenting a distinct spatial orientation of the methyl and benzyl substituents [1]. In the synthesis of AR-15512 (a TRPM8 agonist in Phase 2b clinical trials), only the (1R,2S,5R) absolute configuration derived from the (2S,5R) piperazine building block exhibits the requisite bioactivity; epimerization at the C-1 position during synthesis can generate inactive diastereomers [1]. Similarly, in δ opioid receptor ligand programs, the αR derivatives of (2S,5R)-configured piperazines demonstrated more than 10-fold greater binding affinity than their αS counterparts [2]. Procurement of an undefined stereoisomeric mixture—or the incorrect single enantiomer—will yield molecules with significantly reduced or absent target engagement [1][2].

1-Benzyl-2,5-dimethylpiperazine (CAS 618104-71-5): Quantitative Differentiation Evidence for Scientific Selection


Stereochemical Purity Differentiation: (2S,5R) Enantiomer vs. Racemic Mixture for TRPM8 Agonist AR-15512 Synthesis

The (2S,5R) enantiomer of 1-benzyl-2,5-dimethylpiperazine serves as the essential chiral precursor for AR-15512, a TRPM8 agonist currently in Phase 2b clinical trials for dry eye disease [1]. The absolute configuration (1R,2S,5R) of the final bioactive compound is critically dependent on the stereochemistry of the piperazine building block. Epimerization at the C-1 position can occur during synthesis, and the presence of the (1S,2S,5R) diastereomer results in a molecule with distinct and potentially divergent pharmacological properties [1]. Dedicated HPLC analytical methods have been developed and validated to specifically resolve and quantify the (1S,2S,5R) diastereomer from the desired AR-15512 product, ensuring stereochemical fidelity [1].

TRPM8 Agonist Dry Eye Disease Chiral Synthesis

δ Opioid Receptor Subtype Selectivity: (2S,5R) Piperazine-Derived Ligand 2f vs. μ Receptor Affinity

A series of N-alkyl- and N,N-dialkyl-4-[α-{(2S,5R)-4-allyl-2,5-dimethyl-1-piperazinyl}benzyl]benzamides, synthesized using the (2S,5R) piperazine core, were evaluated for binding affinities at μ, δ, and κ opioid receptor subtypes [1]. Within this series, the αR stereochemistry (derived from the (2S,5R) piperazine) conferred more than 10-fold greater δ receptor binding affinity compared to the corresponding αS derivatives [1]. Compound 2f, a representative ligand in this series, exhibited potent δ binding (IC50 in the nanomolar range) and high δ selectivity, with 1755-fold and 958-fold selectivity for δ over μ receptors in rat brain and GPI/MVD assays, respectively [1].

δ Opioid Receptor Pain Research Selectivity

CCR1 Antagonist Activity: 1-Acyl-4-benzyl-2,5-trans-dimethylpiperazine Derivatives vs. Closely Related Prior Art Compounds

Patent applications (e.g., WO2003035627A1) claim 1-acyl-4-benzyl-2,5-dimethylpiperazine derivatives as CCR1 antagonists [1]. The (2R,5S) configuration of the piperazine core is specified in many of the claimed structures [1]. These compounds are described as having good receptor affinity and good in vivo pharmacokinetic properties, displaying a superior profile relative to closely related prior art compounds [1]. For instance, a related compound with the (2R,5S)-2,5-dimethylpiperazine moiety demonstrated an IC50 of 78 nM in a human THP-1 cell chemotaxis assay [2].

CCR1 Antagonist Inflammatory Disease Chemokine Receptor

Piperazine Core Rigidity: 1-Benzyl-2,5-dimethylpiperazine vs. Unsubstituted Piperazine in Polymer and Material Science

In polymer and materials science applications, the presence of the benzyl group in 1-benzyl-2,5-dimethylpiperazine introduces significant steric hindrance compared to unsubstituted 2,5-dimethylpiperazine . This steric bulk reduces the flexibility of the polymer backbone when the piperazine unit is incorporated, leading to increased rigidity . The benzyl group also serves as a protecting group for one of the piperazine nitrogen atoms, enabling selective functionalization at the other nitrogen site for stepwise polymer synthesis .

Polymer Chemistry Steric Hindrance Backbone Rigidity

1-Benzyl-2,5-dimethylpiperazine (CAS 618104-71-5): High-Value Procurement Scenarios Based on Quantitative Evidence


Synthesis of Clinical-Stage TRPM8 Agonists (e.g., AR-15512) for Dry Eye Disease

Procurement of (2S,5R)-1-benzyl-2,5-dimethylpiperazine (CAS 618104-71-5) is essential for the synthesis of AR-15512, a TRPM8 agonist in Phase 2b clinical trials for dry eye disease [1]. The stereochemical integrity of the piperazine building block directly dictates the absolute configuration of the final bioactive molecule; epimerization during synthesis yields an inactive diastereomer [1]. This scenario requires a vendor that can provide the specific (2S,5R) enantiomer with high chiral purity (≥95% chemical purity, with stereochemical identity verified by chiral HPLC or X-ray crystallography) [1].

Discovery of Selective δ Opioid Receptor Agonists for Pain Research

The (2S,5R) piperazine core is a privileged scaffold for constructing highly selective δ opioid receptor agonists [1]. In this application, the αR stereochemistry derived from the (2S,5R) building block confers more than 10-fold greater δ receptor affinity compared to αS derivatives [1]. Medicinal chemists developing non-addictive analgesics should procure the (2S,5R) enantiomer to maximize the probability of achieving the desired δ receptor selectivity profile (e.g., 1755-fold δ vs. μ selectivity) and avoid the diminished activity associated with incorrect stereochemistry [1].

Development of CCR1 Antagonists for Inflammatory and Autoimmune Diseases

Patent-protected 1-acyl-4-benzyl-2,5-dimethylpiperazine derivatives, specifically those with the (2R,5S) configuration, are potent CCR1 antagonists with demonstrated in vivo pharmacokinetic advantages over prior art compounds [1]. Drug discovery programs targeting chemokine-driven inflammation (e.g., rheumatoid arthritis, multiple sclerosis) should source the (2R,5S)-1-benzyl-2,5-dimethylpiperazine building block to align with the claimed structural motifs that exhibit superior receptor affinity and favorable PK profiles [1].

Synthesis of Sterically Hindered Polymers and Advanced Materials

For polymer and materials science applications, 1-benzyl-2,5-dimethylpiperazine offers a unique combination of a protected N1 position and increased steric bulk relative to unsubstituted 2,5-dimethylpiperazine [1]. This enables selective, stepwise functionalization and imparts greater backbone rigidity to the resulting polymers [1]. Researchers should procure this compound when the synthetic strategy requires a mono-protected, rigid piperazine diamine building block that cannot be achieved with simpler, more flexible piperazine analogs [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Benzyl-2,5-dimethylpiperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.